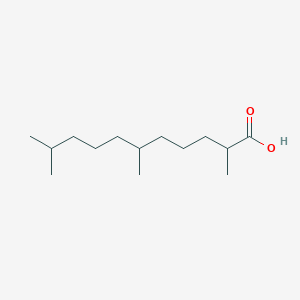

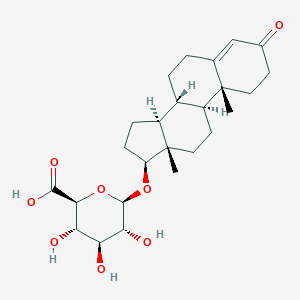

![molecular formula C8H14O2 B073494 双环[2.2.2]辛烷-1,4-二醇 CAS No. 1194-44-1](/img/structure/B73494.png)

双环[2.2.2]辛烷-1,4-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

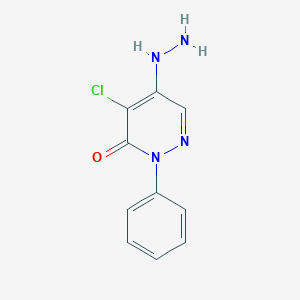

Bicyclo[2.2.2]octane-1,4-diol is a structural unit utilized in various chemical syntheses and studies due to its unique bicyclic framework. The structure is integral in the creation of materials exhibiting wide-range nematic phases, relevant in electro-optical display devices (Gray & Kelly, 1981).

Synthesis Analysis

The synthesis of bicyclo[2.2.2]octane derivatives has been explored through different routes. Notably, bicyclo[4.3.0]nonanes and bicyclo[3.3.0]octanes are synthesized effectively via palladium-catalyzed cycloalkenylations. This method also enables the creation of benzo-fused bicyclo[3.3.0]octanes for the first time, demonstrating the versatility of the bicyclo[2.2.2]octane framework in synthetic chemistry (Toyota et al., 2002).

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.2]octane derivatives has been analyzed through various techniques, including X-ray crystallography. For instance, the structure of bicyclo[3.3.0]octane-endo-3,endo-7-diol and its related compounds provides insights into the three-dimensional arrangement of atoms within the framework, aiding in the understanding of its chemical reactivity and physical properties (Chan, Bhadbhade, & Bishop, 2021).

Chemical Reactions and Properties

Bicyclo[2.2.2]octane-1,4-diol and its derivatives participate in various chemical reactions, showcasing their utility in synthetic organic chemistry. For instance, the use of halogen bonding in the construction of functional materials demonstrates the bicyclo[2.2.2]octane framework's potential in creating crystalline molecular machines and functional materials, as evidenced by the synthesis and analysis of 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (BIBCO) (Lemouchi et al., 2011).

Physical Properties Analysis

The physical properties of bicyclo[2.2.2]octane derivatives, such as their liquid crystal transition temperatures and their electro-optical characteristics, are crucial for their application in materials science. The incorporation of the bicyclo[2.2.2]octane ring into cyano-substituted systems results in materials with desirable properties for electro-optical display devices, highlighting the impact of molecular structure on physical properties (Gray & Kelly, 1981).

Chemical Properties Analysis

The chemical properties of bicyclo[2.2.2]octane-1,4-diol derivatives, such as reactivity and stability, are influenced by their molecular framework. The synthesis and functionalization of these compounds enable the exploration of their chemical behavior, contributing to the development of new synthetic methodologies and materials (Toyota et al., 2002).

科学研究应用

分子设计和结构分析

双环[2.2.2]辛烷-1,4-二醇是药物研究中探索的结构基元,因其独特的双环碳骨架而备受关注,为取代基提供了固定的立体位置,有助于研究结构活性关系。研究人员强调了诺邦烷类化合物的重要性,这些化合物与双环[2.2.2]辛烷-1,4-二醇具有相似之处,在药物研究中由于其特殊的分子形状和体积大而备受关注。这种结构上的独特性使它们成为药物研究中适合的测试分子,有助于理解结构变化如何影响生物活性(Buchbauer & Pauzenberger, 1991)。

合成化学和催化

在合成化学中,双环[2.2.2]辛烷-1,4-二醇衍生物参与了人工核糖核酸酶的设计和合成,展示了该分子在创建用于RNA磷酸二酯键水解的高效催化剂方面的实用性。这些催化剂整合了咪唑残基和1,4-二氮杂双环[2.2.2]辛烷的双季铵环,用于RNA结合,展示了该化合物在生物催化和酶模拟中的潜力(Konevetz et al., 2002)。

环境和能源应用

在环境科学和能源领域,双环[2.2.2]辛烷-1,4-二醇衍生物被审查其作为燃料辛烷增强剂的作用,其中它们有助于更清洁的燃烧和减少排放。关于基于金属的辛烷增强剂的研究强调了这些添加剂的环境影响,强调了需要可持续替代方案的重要性,这些替代方案既不会影响发动机性能,也不会导致污染(Afotey, 2018)。

未来方向

Bicyclo[2.2.2]octane-1,4-diol and related compounds have potential applications in various fields. For instance, the Bicyclo[2.2.2]octane motif has been studied for its potential as a class of saturated group 14 quantum interference-based single-molecule insulators . Additionally, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid has been studied for its potential in creating transparent metal-organic frameworks .

属性

IUPAC Name |

bicyclo[2.2.2]octane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSZKPHKWKSMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339865 |

Source

|

| Record name | Bicyclo[2.2.2]octane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]octane-1,4-diol | |

CAS RN |

1194-44-1 |

Source

|

| Record name | Bicyclo[2.2.2]octane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。